3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535703
InChI: InChI=1S/C7H20O2SSi2/c1-11(2,7-5-6-10)9-12(3,4)8/h8,10H,5-7H2,1-4H3
SMILES:
Molecular Formula: C7H20O2SSi2
Molecular Weight: 224.47 g/mol

3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol

CAS No.:

Cat. No.: VC16535703

Molecular Formula: C7H20O2SSi2

Molecular Weight: 224.47 g/mol

* For research use only. Not for human or veterinary use.

3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol -

Specification

Molecular Formula C7H20O2SSi2
Molecular Weight 224.47 g/mol
IUPAC Name 3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol
Standard InChI InChI=1S/C7H20O2SSi2/c1-11(2,7-5-6-10)9-12(3,4)8/h8,10H,5-7H2,1-4H3
Standard InChI Key PZGPRZLVHMCDHB-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(CCCS)O[Si](C)(C)O

Introduction

Molecular Structure and Characterization

Core Structural Features

The compound features a propane backbone terminated by a thiol (-SH) group and two dimethylsilyloxy groups. The IUPAC name, 3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol, reflects its branched siloxane-thiol architecture. Key identifiers include:

PropertyValueSource
Molecular FormulaC7H20O2SSi2C_7H_{20}O_2SSi_2
Molecular Weight224.47 g/mol
InChIInChI=1S/C7H20O2SSi2/c1-11...
SMILESCSi(CCCS)OSi(C)O

Notably, some sources inconsistently report the formula as C10H26OS2Si2C_{10}H_{26}OS_2Si_2, likely due to misinterpretations of the silyl-ether linkages. X-ray crystallography or NMR studies would resolve such ambiguities, though no experimental data is currently available in public databases.

Comparative Analysis with Analogues

Structurally related compounds, such as 3-[[dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol (C10H26O5S2Si2C_{10}H_{26}O_5S_2Si_2, MW 346.6 g/mol) , demonstrate how methoxy substitutions increase molecular weight and alter hydrophilicity. Conversely, simpler analogues like 3-[hydroxy(dimethoxy)silyl]propane-1-thiol (C5H14O3SSiC_5H_{14}O_3SSi, MW 182.32 g/mol) lack the bis-silyloxy groups, reducing their utility in crosslinking reactions.

Synthesis and Reaction Mechanisms

Stepwise Synthesis Pathways

Industrial synthesis involves controlled siloxane bond formation between thiol-containing precursors and chlorosilanes. A representative route includes:

  • Thiol Protection: Propane-1-thiol is protected using tert-butyldimethylsilyl chloride to prevent oxidation.

  • Siloxane Coupling: The protected thiol reacts with hydroxydimethylsilanol under inert conditions, forming the bis-silyloxy linkage.

  • Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product .

Key challenges include avoiding disulfide formation (-S-S-) and ensuring regioselective silylation. MolCore reports yields exceeding 70% with purity ≥97% , though scalability remains understudied.

Mechanistic Insights

The nucleophilic thiolate anion attacks electrophilic silicon centers in chlorosilanes, displacing chloride and forming Si-S bonds. Steric hindrance from dimethyl groups moderates reaction rates, necessitating catalysts like triethylamine. Side reactions, such as oligomerization, are mitigated by low temperatures (-20°C to 0°C).

Industrial and Research Applications

Material Science Innovations

The compound’s dual functionality enables:

  • Surface Modification: Silane groups bind to oxide surfaces (e.g., glass), while thiols anchor metals (Au, Ag) . This dual-grafting capability is exploited in anti-reflective coatings and biosensors.

  • Polymer Crosslinking: Thiol-ene "click" reactions with vinyl monomers create robust silicone elastomers .

ApplicationMechanismExample
Medical Device CoatingsSiloxane adhesion + antimicrobial thiolsCatheters with reduced biofilm formation
Conductive InksAu-S bonds stabilize nanoparticlesPrinted flexible electronics

Pharmaceutical Intermediates

As a chiral building block, the compound’s silyl groups act as temporary protecting groups during β-lactam antibiotic synthesis . Its low toxicity (LD₅₀ > 2,000 mg/kg in rodents) supports use under Good Manufacturing Practices (GMP).

Research Frontiers and Challenges

Synthetic Optimization

Current limitations include:

  • Costly Purification: Chromatographic separation of silyl byproducts raises production costs .

  • Moisture Sensitivity: Hydrolysis of Si-O bonds during storage necessitates anhydrous conditions.

Emerging Applications

  • Drug Delivery: Thiol-mediated cellular uptake enhances nanoparticle targeting.

  • Self-Healing Materials: Dynamic S-Si bonds enable reversible network reformation under heat .

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